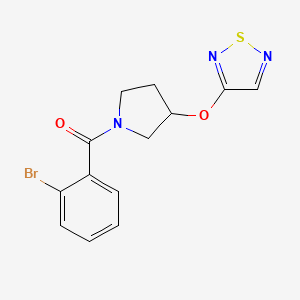

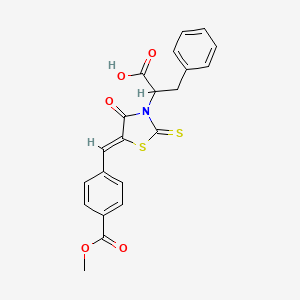

![molecular formula C20H22N4O3S B2800851 4-(piperidin-1-ylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1396791-25-5](/img/structure/B2800851.png)

4-(piperidin-1-ylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(piperidin-1-ylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a piperidine ring, a sulfonyl group, and a pyrazolo[1,5-a]pyridine group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine ring and the pyrazolo[1,5-a]pyridine group are both heterocyclic structures, which can have significant effects on the compound’s chemical properties .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The benzamide group could potentially undergo hydrolysis, and the piperidine ring might participate in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could make the compound more polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación

Synthesis and Receptor Binding Properties

The research on related pyrazolo[1,5-a]pyridine derivatives includes the synthesis of compounds through methods such as reductive amination, amide hydrolysis, and N-alkylation. These compounds have been evaluated for their receptor binding properties, particularly focusing on dopamine receptors, which are crucial for understanding neurotransmitter activities and potential therapeutic applications.

- Li Guca (2014) synthesized compounds from pyrazolo[1,5-α]pyridine derivatives and assessed their dopamine receptor binding affinities, identifying potential dopamine D4 receptor ligands with significant affinity constants (Li Guca, 2014).

Novel Synthetic Routes and Derivatives

Researchers have developed novel synthetic routes to create various derivatives of pyrazolo[1,5-a]pyridine and related compounds. These derivatives have been explored for their potential pharmacological properties and as scaffolds for further chemical modifications.

- A study by V. Topuzyan et al. (2013) explored the reactivity of 4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one with piperidin-2-ylmethanamine, leading to the synthesis of novel compounds with potential pharmacological applications (V. Topuzyan et al., 2013).

Potential Pharmacological Applications

The synthesized derivatives have been evaluated for their pharmacological properties, including receptor binding assays, which are essential for determining their potential as therapeutic agents.

- Yang Fang-wei (2013) conducted in vitro receptor binding assays on synthesized pyrazolo[1,5-a]pyridine derivatives, highlighting their potential as dopamine D4 receptor ligands with specific affinity constants, suggesting their utility in neuroscience research (Yang Fang-wei, 2013).

Mecanismo De Acción

Target of Action

The primary targets of this compound, also known as Dorsomorphin, are the AMP-activated protein kinase (AMPK) and Bone Morphogenetic Protein (BMP) receptors ALK2, ALK3, and ALK6 . AMPK is a key regulator of cellular energy homeostasis, while BMP receptors are involved in various cellular processes, including bone and cartilage development .

Mode of Action

Dorsomorphin acts as a reversible and selective inhibitor of AMPK in cell-free assays, with a Ki value of 109 nM . Additionally, it selectively inhibits BMP I-type receptors ALK2, ALK3, and ALK6, thereby blocking BMP-mediated SMAD1/5/8 phosphorylation, target gene transcription, and osteogenic differentiation .

Biochemical Pathways

In hepatocytes, Dorsomorphin inhibits ACC inactivation by AICAR or metformin, and weakens the effects of AICAR or metformin on increasing fatty acid oxidation or inhibiting fat gene production . In HT-29 cells, Dorsomorphin’s inhibition of AMPK activity almost completely inhibits autophagic protein degradation . Furthermore, Dorsomorphin selectively inhibits BMP I-type receptors ALK2, ALK3, and ALK6, thereby blocking BMP-mediated SMAD1/5/8 phosphorylation, target gene transcription, and osteogenic differentiation .

Pharmacokinetics

It is known that the compound is soluble in dmso . Its stability is also noted, with the compound being storable in a solution at -20°C for up to three months .

Result of Action

Dorsomorphin has been used to promote specific cell differentiation and induce autophagy in cancer cells . In vivo studies have shown that Dorsomorphin (10 mg/kg) reduces the baseline level of ferritin expression in adult mice and increases the concentration of serum iron . Dorsomorphin (0.2 mg/kg, i.v.) significantly reduces the expression of VCAM-1 and ICAM-1 in the thoracic aorta of rats treated with LPS .

Action Environment

It is known that the compound is stable and can be stored in a solution at -20°c for up to three months . This suggests that temperature and storage conditions may play a role in the compound’s stability.

Propiedades

IUPAC Name |

4-piperidin-1-ylsulfonyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c25-20(21-14-17-15-22-24-13-5-2-6-19(17)24)16-7-9-18(10-8-16)28(26,27)23-11-3-1-4-12-23/h2,5-10,13,15H,1,3-4,11-12,14H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDXJEJERCLOHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=C4C=CC=CN4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(piperidin-1-ylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}acetamide](/img/structure/B2800779.png)

![2'-Methylspiro[1H-2-benzofuran-3,5'-piperidine];hydrochloride](/img/structure/B2800780.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2800781.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2800784.png)

![2-(4-Methoxy-3-methylphenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2800785.png)

![[5-Amino-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraen-6-yl](4-fluorophenyl)methanone](/img/structure/B2800790.png)